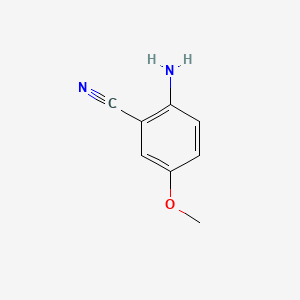

2-Amino-5-methoxybenzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry

Benzonitriles, as a class of organic compounds, are defined by the presence of a cyano (-C≡N) group attached to a benzene (B151609) ring. utexas.edu This functional group imparts a unique reactivity to the molecule. The strong electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while the nitrogen atom's lone pair of electrons allows for coordination with metals and participation in various cycloaddition reactions.

Significance as a Versatile Research Scaffold

The true significance of 2-Amino-5-methoxybenzonitrile in chemical research lies in its role as a versatile research scaffold. Its trifunctional nature allows it to be a key starting material for the construction of a multitude of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. arkat-usa.org The amino group can act as a nucleophile, while the nitrile group can undergo cyclization reactions, leading to the formation of fused ring systems.

Detailed research findings have demonstrated the utility of this compound in the synthesis of various important classes of compounds:

Quinazolines: This compound is a key precursor in the synthesis of quinazoline (B50416) derivatives. For instance, it can undergo cyclization reactions to form the core quinazoline structure, which is a common motif in many biologically active molecules. mdpi.com A patented process describes the one-step cyclization of an ortho-amino-benzonitrile derivative with an aniline (B41778) to produce a quinazoline derivative useful in the manufacture of gefitinib (B1684475), an anticancer drug. google.com

Benzotriazines: Research has shown that this compound can be diazotized and coupled with anilines to form triazenes, which can then be cyclized to yield 1,2,3-benzotriazine (B1250035) derivatives. doi.org Some of these synthesized benzotriazines have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy. doi.orgnih.gov

Kinase Inhibitor Precursors: A patent discloses the use of this compound in the preparation of aminoindazole derivatives that act as kinase inhibitors. google.com Kinase inhibitors are a crucial class of drugs for treating various diseases, including cancer. google.com

The strategic placement of the functional groups on the this compound ring allows for a high degree of control over subsequent chemical reactions, making it an invaluable tool for the synthetic chemist aiming to build complex molecular architectures with potential biological activity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWMPAZUWXLIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393202 | |

| Record name | 2-amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23842-82-2 | |

| Record name | 2-amino-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches to 2 Amino 5 Methoxybenzonitrile

Established Synthetic Pathways for 2-Amino-5-methoxybenzonitrile

Multi-Step Synthetic Strategies from Precursors

The traditional synthesis of this compound often involves a series of well-defined steps starting from readily available precursors. smolecule.com A common approach begins with the modification of a substituted benzene (B151609) ring, introducing the necessary functional groups in a sequential manner. For instance, a synthesis might start with a precursor like 4-fluoroacetanilide, which undergoes a series of reactions to yield the target molecule. uni-koeln.de These multi-step syntheses allow for precise control over the introduction of each functional group, ensuring the desired isomer is obtained. smolecule.com

A representative multi-step synthesis could involve the following general sequence:

Starting Material selection : A suitably substituted benzene derivative is chosen as the starting point.

Functional Group Introduction : Key functional groups, such as the amino and methoxy (B1213986) groups, are introduced through various reactions.

Nitrile Formation : The benzonitrile (B105546) moiety is typically formed at a specific stage of the synthesis.

These established pathways, while reliable, can sometimes be lengthy and may generate significant waste, prompting the development of more streamlined approaches.

Nitration and Halogenation as Key Steps

Nitration and halogenation are fundamental reactions in the synthesis of many aromatic compounds, including intermediates for this compound. libretexts.orgmsu.edu Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is often a crucial initial step. libretexts.orgvaia.com This is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.orgvaia.com The nitro group can then be reduced to an amino group (-NH2) in a subsequent step. vaia.com

Halogenation, the introduction of a halogen atom (such as chlorine or bromine), is another key transformation. This can be accomplished using various reagents, and the position of halogenation is directed by the existing substituents on the aromatic ring. For example, starting with 3-methylbenzonitrile, nitration followed by reduction and then halogenation can be a viable route.

| Reaction | Reagents | Purpose |

| Nitration | Nitric Acid (HNO3), Sulfuric Acid (H2SO4) | Introduces a nitro group, a precursor to the amino group. libretexts.orgvaia.com |

| Halogenation | Sulfuryl chloride (SO2Cl2) or other halogenating agents | Introduces a halogen atom at a specific position on the ring. |

| Reduction | Catalytic Hydrogenation (H2, Pd/C) or other reducing agents | Converts the nitro group to an amino group. vaia.com |

Amine Substitution and Functional Group Interconversion Techniques

Amine substitution and functional group interconversion (FGI) are essential techniques for manipulating the structure of the molecule throughout the synthesis. smolecule.comsolubilityofthings.comic.ac.uk FGI refers to the conversion of one functional group into another. ic.ac.uk For example, a common FGI is the reduction of a nitro group to an amino group. vaia.com

Amine substitution involves introducing an amino group onto the aromatic ring. This can be achieved through various methods, including the reduction of a nitro group or through nucleophilic substitution reactions where an amine replaces a suitable leaving group. smolecule.comsolubilityofthings.com

These techniques provide chemists with the flexibility to modify the molecule at different stages of the synthesis, allowing for the creation of the desired product with high precision. ic.ac.uk

Innovative and Sustainable Synthetic Routes for this compound

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods.

One-Pot Reaction Methodologies

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates, offer significant advantages in terms of efficiency and sustainability. sioc-journal.cnrsc.org These methods can reduce reaction times, minimize waste, and simplify work-up procedures. sioc-journal.cn For instance, a one-pot synthesis of related benzonitrile derivatives has been reported, demonstrating the potential for higher yields and milder reaction conditions compared to traditional multi-step approaches. sioc-journal.cn The synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) has also been achieved in a one-pot process. google.com While a specific one-pot synthesis for this compound is not detailed in the provided results, the principles of this methodology are being applied to similar structures, suggesting a promising avenue for future development. sioc-journal.cnrsc.org

| Advantages of One-Pot Synthesis |

| Reduced reaction time sioc-journal.cn |

| Higher overall yields sioc-journal.cn |

| Simpler work-up procedures sioc-journal.cn |

| Milder reaction conditions sioc-journal.cn |

| Reduced solvent usage and waste generation sioc-journal.cn |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. chim.itresearchgate.net This includes the use of less hazardous reagents, renewable starting materials, and catalytic methods. chim.itrsc.org For example, the use of water as a solvent instead of volatile organic compounds is a key aspect of green chemistry. rsc.org Research into the synthesis of related nitrile compounds has demonstrated the feasibility of using water as a reaction medium, significantly reducing the environmental footprint of the process. rsc.org Furthermore, the use of catalysts, such as ionic liquids, can enable reactions to proceed under milder conditions and with greater efficiency, contributing to a more sustainable synthetic route. rsc.org The development of catalytic systems for the conversion of CO2 with 2-aminobenzonitriles highlights the ongoing efforts to incorporate green chemistry principles into the synthesis of this class of compounds. rsc.org

Catalytic Approaches in the Synthesis of Benzonitrile Derivatives

The synthesis of benzonitriles, including this compound, has been significantly advanced by the development of various catalytic systems. These methods offer alternatives to traditional, often harsher, synthetic routes like the Sandmeyer reaction. acs.orgnih.gov

Palladium-Catalyzed Cyanation: A cornerstone of modern aromatic nitrile synthesis is the palladium-catalyzed cyanation of aryl halides. wikipedia.org This methodology generally involves the cross-coupling of an aryl bromide or iodide with a cyanide source. Common cyanide sources include potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂). wikipedia.org To mitigate toxicity concerns, potassium ferricyanide (B76249) has also been employed successfully as a cyanide source. wikipedia.org The catalytic cycle is understood to proceed via a Pd(0)/Pd(II) pathway. wikipedia.org A practical and scalable synthesis of a benzonitrile derivative was achieved via palladium-catalyzed cyanation of an aryl bromide, highlighting its industrial applicability. acs.org

Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a cost-effective alternative to palladium. wikipedia.org Notably, a general method for the catalytic cyanation of α-(hetero)aryl amines has been developed, which is analogous to the Sandmeyer reaction of anilines. acs.orgnih.govnih.gov This approach utilizes a reductive cyanation process with carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the source of the cyano group, representing a cyanide-free route to valuable benzonitriles. acs.orgnih.gov The reaction demonstrates broad functional group tolerance, including ethers, which is relevant for the synthesis of this compound. acs.orgnih.govnih.gov The success of this nickel-catalyzed reaction is highly dependent on the careful selection of a bisphosphine ligand. acs.orgnih.gov

Ammoxidation: The direct ammoxidation of alkylbenzenes is another significant industrial method for producing benzonitriles. medcraveonline.com This gas-phase reaction typically uses mixed transition metal oxide catalysts. Recent developments have shown that fabricating transition metal (such as Ni, Co, V, Mo, W) oxide clusters within the pores of zeolites can lead to high selectivity and efficiency for the ammoxidation of alkylbenzenes to their corresponding benzonitriles. medcraveonline.com This method effectively suppresses combustion side-reactions, even at higher reactant concentrations. medcraveonline.com

Other Catalytic Methods: The synthesis of ortho-arylated benzonitriles can be achieved through a palladium-catalyzed ortho-arylation of benzamides, followed by dehydration using trifluoroacetic anhydride. nih.gov Furthermore, a one-pot synthesis of benzonitriles from benzaldehydes and hydroxylamine (B1172632) hydrochloride can be catalyzed by heterogeneous catalysts like Fe₃O₄-CTAB nanoparticles, achieving high yields under relatively mild conditions. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired benzonitrile product while minimizing costs and environmental impact. Key factors include the choice of catalyst, solvent, temperature, and reactant concentrations.

Influence of the Catalytic System: The choice of catalyst and associated ligands is paramount. In a zinc-chloride-mediated Blaise-Reformatsky reaction for synthesizing β-aminoacrylates from nitriles, a screening of Lewis acids was performed.

Table 1: Optimization of Lewis Acid Catalyst

| Entry | Lewis Acid (1.3 equiv) | Yield (%) |

|---|---|---|

| 1 | ZnCl₂ | 65 |

| 2 | FeCl₃ | 25 |

| 3 | AlCl₃ | 0 |

| 4 | Cu(OTf)₂ | 0 |

Reaction conditions: Nitrile (1 equiv), ethyl bromoacetate (B1195939) (1.3 equiv), activated zinc (1.3 equiv), THF, 45 °C, 18 h. Data synthesized from a study on related nitrile reactions. acs.org

This demonstrates the superior performance of ZnCl₂ in this specific transformation.

Effect of Solvent: The reaction solvent can dramatically influence yield. In the development of a practical synthesis for a benzonitrile derivative, a mixed solvent system proved optimal. acs.org For the ZnCl₂-mediated reaction mentioned above, various solvents were tested. acs.org

Table 2: Effect of Solvent on Yield

| Entry | Solvent | Concentration (M) | Yield (%) |

|---|---|---|---|

| 1 | THF | 1 | 65 |

| 2 | Dioxane | 1 | 40 |

| 3 | Me-THF | 1 | 55 |

| 4 | EtOAc | 1 | 61 |

| 5 | Toluene | 1 | 71 |

| 6 | Toluene | 2 | 85 |

Reaction conditions: Nitrile (1 equiv), ethyl bromoacetate (1.3 equiv), activated zinc (1.3 equiv), ZnCl₂ (1.3 equiv), 80 °C, 18 h. acs.org

Toluene at a higher concentration (2 M) provided the best result, leading to a significant yield enhancement. acs.org

Impact of Temperature: Temperature is a critical parameter that must be carefully controlled. In the synthesis of quinazolinones from 2-aminobenzonitriles and CO₂ catalyzed by DBU/[Bmim][OAc], the effect of temperature was studied in detail. rsc.org

Table 3: Influence of Temperature on Quinazolinone Yield

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 30 | 21 |

| 2 | 40 | 54 |

| 3 | 50 | 78 |

| 4 | 60 | 91 |

| 5 | 70 | 91 |

| 6 | 80 | 87 |

Reaction conditions: 2-aminobenzonitrile (B23959) (2 mmol), DBU (10 mol%), [Bmim][OAc] (100 mol%), CO₂ (0.1 MPa), 24 h. rsc.org

The yield increased with temperature up to 60 °C, after which it plateaued and then slightly decreased at 80 °C, indicating an optimal temperature range for the reaction. rsc.org

Stoichiometry and Concentration: Adjusting the stoichiometry of the reagents can also lead to improved outcomes. For the ZnCl₂-mediated nitrile reaction, increasing the amount of the Lewis acid catalyst from 1.3 to 2.0 equivalents boosted the yield from 85% to 90%. acs.org This highlights that a thorough optimization of reagent quantities is a key strategy for yield enhancement.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Methoxybenzonitrile

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-Amino-5-methoxybenzonitrile is characterized by a balance of nucleophilic and electrophilic sites, stemming from its unique electronic structure. The electron-donating methoxy (B1213986) group and the amino group enrich the aromatic ring with electron density, influencing its reaction pathways.

The primary nucleophilic character arises from the amino group (-NH2). The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily participating in reactions such as alkylation, acylation, and nucleophilic additions. This nucleophilicity is fundamental to its use in constructing larger, more complex molecules. The aromatic ring, activated by the strong electron-donating effects of both the amino and para-methoxy groups, is also susceptible to electrophilic aromatic substitution.

Conversely, the compound exhibits electrophilic properties primarily at the nitrile carbon atom. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. evitachem.com This allows for transformations of the nitrile group into other functionalities. Additionally, computational studies on similar substituted benzonitriles suggest that the proton of the amino group can act as an electrophilic site under certain conditions. analis.com.my

A comparative analysis with analogs like 2-amino-4,5-dimethoxybenzonitrile (B182473) highlights how substituent patterns modulate these reactivity profiles. The addition of another methoxy group further increases the electron density of the aromatic system, which can alter the kinetics and outcomes of both nucleophilic and electrophilic reactions.

Cycloaddition Reactions Involving Benzonitrile (B105546) Moieties

The nitrile functional group of benzonitriles can participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds in a single, atom-efficient step. rsc.org Specifically, the [2+2+2] cycloaddition is a well-established method for synthesizing six-membered carbo- and heterocyclic systems. rsc.orgmdpi.com

In this type of reaction, the C≡N triple bond of the nitrile acts as one of the "2π" components. When co-cyclized with two alkyne molecules in the presence of a suitable transition metal catalyst (e.g., cobalt or rhodium complexes), a substituted pyridine (B92270) ring is formed. rsc.org This process involves the formation of multiple carbon-carbon bonds and is tolerant of various functional groups. rsc.org

While specific examples detailing the use of this compound in [2+2+2] cycloadditions are not extensively documented in dedicated studies, the general reactivity of the benzonitrile moiety is well-established. rsc.org The presence of the amino and methoxy substituents on the ring would influence the electronic properties of the nitrile group and potentially the efficiency and regioselectivity of the cycloaddition. Such reactions provide a synthetic route to highly substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. Other cycloaddition variants, such as dipolar cycloadditions, can lead to five-membered heterocyclic rings. msu.edu

Functional Group Interconversions and Derivatization Pathways

The presence of three distinct functional groups on this compound allows for a wide range of chemical transformations and the synthesis of diverse derivatives.

The nitrile group is a versatile handle for functionalization. It can be:

Reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). vanderbilt.edu

Hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Converted to an aldehyde via reduction with reagents such as diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

The amino group serves as a key nucleophilic center for building more complex structures. A notable derivatization pathway involves the synthesis of quinazolines. For instance, a related aminobenzonitrile, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is treated with dimethylformamide-dimethylacetal (DMF-DMA). mdpi.com This reaction forms a reactive intermediate that, upon subsequent reaction with an appropriate aniline (B41778) derivative, undergoes cyclization to yield highly functionalized quinazolines, which are investigated for their potential antitumor activity. mdpi.com

The aromatic ring itself can be functionalized through electrophilic aromatic substitution, with the powerful activating and ortho-, para-directing amino and methoxy groups guiding the position of incoming electrophiles.

These interconversions are foundational in synthetic chemistry, allowing the molecule to serve as a precursor to a variety of more complex structures.

| Functional Group | Transformation | Typical Reagents | Resulting Group | Reference |

| Nitrile (-C≡N) | Reduction | LiAlH₄, B₂H₆ | Primary Amine (-CH₂NH₂) | vanderbilt.edu |

| Nitrile (-C≡N) | Reduction | DIBAL-H | Aldehyde (-CHO) | vanderbilt.edu |

| Amino (-NH₂) | Cyclization | DMF-DMA, Substituted Aniline | Quinazoline (B50416) Ring System | mdpi.com |

C-H Bond Functionalization and Its Implications

The direct functionalization of carbon-hydrogen (C-H) bonds represents a modern and efficient strategy in organic synthesis, allowing for the construction of complex molecules by avoiding the need for pre-functionalized starting materials. unipv.itnih.gov This methodology involves the use of a transition metal catalyst that selectively activates a specific C-H bond, often guided by a directing group (DG) within the substrate. unipv.it

For this compound, both the amino and nitrile groups can potentially serve as directing groups.

Amino Group as Director: The amino group is a known directing group for C-H activation. Rhodium(III)-catalyzed reactions, for example, can utilize an aromatic amino group to direct the functionalization of an ortho C-H bond. mdpi.com This allows for the coupling of the aromatic ring with various partners, such as iodonium (B1229267) ylides, to construct fused heterocyclic systems. mdpi.com

Nitrile Group as Director: The nitrile group can also function as a directing group, with the added advantage that it can be easily removed or converted into other functional groups after the C-H activation step. unipv.it Research on the closely related 2-hydroxy-5-methoxy-benzonitrile has demonstrated that the nitrile can direct a palladium catalyst to olefinate the C-H bond at the C6 position (ortho to the directing hydroxyl group). unipv.it A similar strategy could be applied to this compound, where the amino group would further modulate the electronic environment.

Derivatives of 2 Amino 5 Methoxybenzonitrile: Design, Synthesis, and Structural Diversity

Rational Design Principles for Structural Modification

The structural modification of 2-amino-5-methoxybenzonitrile is guided by rational design principles aimed at optimizing interactions with biological targets. A primary strategy involves modifying the aromatic core with various substituents to tune the molecule's electronic and steric properties. muni.cz For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and binding affinity of the final compound. muni.cz This approach is fundamental in structure-activity relationship (SAR) studies, where systematic changes to the scaffold help elucidate the key features required for biological function. muni.cznih.gov

Another key principle is the use of the this compound core to construct hybrid molecules that combine pharmacophores from different known active compounds. This strategy was employed in the design of novel tacrine (B349632) derivatives, where the aminoquinoline moiety of tacrine was fused with the substituted benzonitrile (B105546) ring to create dual-acting inhibitors of acetylcholinesterase (AChE) and N-methyl-d-Aspartate receptors (NMDAR). muni.cz Similarly, huprine derivatives have been developed by combining the carbocyclic bridged moiety of huperine A with the methoxyaminoquinoline structure derived from this compound. mdpi.com The design of these molecules often targets specific amino acid residues within an enzyme's active site, such as the aromatic gorge of AChE, to achieve potent and selective inhibition. mdpi.com

Synthesis of Halogenated and Variously Substituted this compound Analogs

The synthesis of analogs with varied substitution patterns on the aromatic ring is crucial for developing new derivatives. Halogenation is a common modification used to alter the electronic properties and metabolic stability of a molecule. While direct halogenation of this compound is not extensively detailed, methods for halogenating structurally similar compounds are well-established. For example, 2-amino-N,3-dimethylbenzamides can be halogenated using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) through electrophilic aromatic substitution to yield the corresponding 5-halogenated products. sioc-journal.cn A one-pot process has been developed for preparing 2-amino-5-chloro-N,3-dimethylbenzamide, which is a key intermediate for certain insecticides. google.com

Besides halogenation, other substitutions like nitration are also employed. The nitration of benzonitrile derivatives can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. google.com For example, 3-(benzyloxy)-4-methoxybenzonitrile (B2623303) can be nitrated to introduce a nitro group at the 2-position, which is subsequently reduced to an amino group, forming the core 2-aminobenzonitrile (B23959) structure. google.com This multi-step pathway, starting from precursors like isovanillin, allows for the introduction of various functional groups, which can then be transformed to generate the desired substituted 2-aminobenzonitrile scaffold for further elaboration into complex heterocyclic systems. mdpi.com

Development of Aza-Heterocyclic Systems Incorporating the this compound Core

The 2-aminobenzonitrile moiety is a classic precursor for the synthesis of fused aza-heterocycles, which are ring systems containing at least one nitrogen atom. The adjacent amino and nitrile groups can participate in cyclization reactions to form a new heterocyclic ring fused to the benzene (B151609) ring. This strategy, known as heteroaromatic annulation, is a powerful tool for building molecular complexity. researchgate.net The resulting fused systems are prevalent in many biologically active compounds and approved drugs.

Quinazolines are a prominent class of heterocycles synthesized from 2-aminobenzonitrile derivatives. A straightforward method involves the cyclization of a 2-aminobenzonitrile with an appropriate partner. For instance, 2-amino-5-hydroxy-4-methoxybenzonitrile (B13661871) can undergo a one-step cyclization with 3-chloro-4-fluoroaniline (B193440) in the presence of N,N-dimethylformamide dimethylacetal (DMF-DMA) and acetic acid to yield a 4-(phenylamino)quinazoline derivative. google.com

A more complex example is the synthesis of novel 4-stilbenylamino quinazoline (B50416) derivatives with antitumor activity. mdpi.com In this synthesis, the key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is first treated with DMF-DMA. mdpi.com The resulting intermediate then reacts with various substituted anilines to produce the final quinazoline products. mdpi.com General strategies for quinazoline synthesis often involve the reaction of 2-aminobenzonitriles with reagents like aldehydes or their equivalents. organic-chemistry.org

The this compound scaffold can be incorporated into pyridine (B92270) and pyrimidine-based structures through various synthetic strategies. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, trisubstituted pyridine derivatives have been synthesized by coupling a dichloronicotinonitrile with a phenol (B47542) followed by a second coupling with an aminobenzonitrile, such as 2-amino-4-methylbenzonitrile. arkat-usa.orgresearchgate.net Similar strategies can be applied to pyrimidine (B1678525) systems, where nucleophilic aromatic substitution on a dichloropyrimidine precursor with an aminopyridine can occur even without palladium catalysis. arkat-usa.org

Furthermore, 2-aminopyridine (B139424) derivatives can themselves be synthesized and then used to build more complex fused systems. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like malononitrile (B47326) can produce 2-amino-5-arylazo-6-aryl substituted nicotinates (pyridine derivatives). d-nb.info These aminopyridine products can then be cyclized further. For instance, condensation with DMF-DMA followed by cyclization can afford pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrating a pathway from a simple benzonitrile precursor to complex, multi-ring heterocyclic systems. d-nb.info

Beyond quinazolines and pyridopyrimidines, the this compound core is a precursor to other important fused heterocyclic architectures. One of the most notable is the Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone or aldehyde and a compound containing a reactive methylene group. By extension, reacting this compound with a cyclic ketone in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) leads to the formation of tacrine and huprine analogs. muni.czmdpi.com These compounds feature a fused acridine (B1665455) ring system and are potent inhibitors of acetylcholinesterase. muni.czmdpi.com

Other fused systems can also be accessed. For example, heteroannulation studies have shown that ketene (B1206846) dithioacetals derived from isatin (B1672199) (an indole (B1671886) derivative) can react with binucleophiles like malononitrile and guanidine (B92328) to yield fused systems such as pyrido[3,2-b]indoles and pyrimido[5,4-b]indoles. researchgate.net While not starting directly from this compound, these reactions illustrate the types of complex annulations that are possible on related scaffolds, providing pathways to novel heterocyclic architectures.

Pyridine and Pyrimidine-Based Derivatives

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of derivatives based on the this compound scaffold. These studies involve synthesizing a series of related compounds and evaluating how specific structural changes affect their potency.

An SAR study on tacrine derivatives synthesized from substituted 2-aminobenzonitriles revealed key insights into their activity as cholinesterase inhibitors. muni.cz Modifications were made to both the aromatic ring of the original benzonitrile and the cyclic ketone used in the Friedländer condensation. muni.cz The study highlighted that substitutions on the aromatic moiety significantly impact inhibitory potency. muni.cz For example, 4-chloro substituted tacrine derivatives showed greater potency than 3-chloro derivatives. muni.cz

Table 1: SAR of Tacrine Derivatives Against Human Acetylcholinesterase (hAChE) Data sourced from Recanatini et al. and related studies, highlighting the effect of substitution on the tacrine core derived from aminobenzonitriles. muni.cz

| Compound | Substitution Pattern | hAChE IC₅₀ (nM) |

|---|---|---|

| Tacrine | Unsubstituted | 140 |

| 7-Methoxytacrine (7-MEOTA) | 7-OCH₃ | 150 |

| 6-Chlorotacrine | 6-Cl | 9.9 |

| 3-Chlorotacrine analog | 3-Cl | Moderate Activity |

| 4-Chlorotacrine analog | 4-Cl | High Activity |

| 3-Methoxy tacrine analog | 3-OCH₃ | Moderate Activity |

Another extensive SAR study was conducted on a series of novel quinazoline derivatives designed as potential antitumor agents. mdpi.com These compounds were synthesized from a 2-aminobenzonitrile precursor and featured a stilbene (B7821643) moiety attached at the 4-position of the quinazoline ring. mdpi.com The study evaluated their inhibitory effects on various cancer cell lines. The results showed that the nature and position of substituents on the stilbene ring had a significant impact on cytotoxicity.

Table 2: Antitumor Activity of Stilbenylamino Quinazoline Derivatives Against A431 Cell Line Data sourced from a study on novel quinazoline derivatives for antitumor applications. mdpi.com

| Compound ID | Stilbene Ring Substitution | IC₅₀ on A431 Cells (μM) |

|---|---|---|

| 6a | 2'-CF₃ | 0.14 ± 0.02 |

| 6b | 3'-CF₃ | 0.13 ± 0.01 |

| 6c | 4'-CF₃ | 0.16 ± 0.02 |

| 6d | 2'-Cl | 0.18 ± 0.02 |

| 6e | 3'-Cl | 0.12 ± 0.01 |

| 6f | 4'-Cl | 0.15 ± 0.01 |

| 6g | 2'-F | 0.16 ± 0.02 |

| 6h | 3'-F | 0.13 ± 0.01 |

| 6i | 4'-F | 0.14 ± 0.01 |

| 6j | Unsubstituted | 0.15 ± 0.02 |

These studies underscore the importance of the amino group's position on the benzophenone (B1666685) ring for biological activity, as its introduction at the ortho position can dramatically increase growth inhibition in cancer cells. nih.gov Similarly, in a series of furan-based inhibitors of the enzyme MbtI, the position of electron-withdrawing groups like cyano (CN) and trifluoromethyl (CF₃) on the phenyl ring was critical for inhibitory potency. nih.gov Moving the cyano group from the ortho to the meta position, for example, significantly improved the inhibitory activity. nih.gov

Advanced Spectroscopic Characterization and Elucidation of 2 Amino 5 Methoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of 2-Amino-5-methoxybenzonitrile and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of substituted benzonitriles, the aromatic protons typically resonate in the range of δ 6.5–7.5 ppm. smolecule.com The exact chemical shifts and coupling patterns are dictated by the electronic effects (electron-donating or electron-withdrawing) of the substituents. The methoxy (B1213986) (-OCH₃) protons characteristically appear as a sharp singlet around δ 3.8–4.0 ppm. The amino (-NH₂) protons often present as a broad singlet, though their chemical shift can vary.

¹³C NMR spectroscopy is crucial for confirming the carbon framework. The nitrile carbon (C≡N) signal is typically found in the region of δ 115–120 ppm. The carbon atom attached to the methoxy group resonates at approximately δ 55 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents, with carbons bearing electron-withdrawing groups shifting downfield. For example, in derivatives with a nitro group, the carbon attached to the NO₂ group can resonate at around δ 150 ppm. For complex structures with overlapping signals in the aromatic region, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment.

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Substituted Benzonitriles

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | References |

| ¹H | Aromatic Protons | 6.5–7.5 | smolecule.com |

| ¹H | Methoxy Protons (-OCH₃) | 3.8–4.0 | |

| ¹³C | Nitrile Carbon (C≡N) | 115–120 | |

| ¹³C | Methoxy Carbon (-OCH₃) | ~55 | |

| ¹³C | Carbon attached to Nitro (-NO₂) | ~150 |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For 4-amino-2-methoxybenzonitrile, the molecular ion peak appears at a mass-to-charge ratio (m/z) of 148. smolecule.com The fragmentation of aromatic amines is a characteristic process. libretexts.org A common fragmentation pathway for methoxy-substituted benzonitriles involves the loss of the methoxy group, resulting in a fragment ion with a mass loss of 31 units. smolecule.com

For primary amines, the molecular ion peak is typically an odd number, which serves as a useful diagnostic clue. libretexts.org The fragmentation of amines is often dominated by alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of more complex derivatives, such as those formed by derivatization with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), the fragmentation patterns can help identify the structure of the original molecule. For instance, TBDMS derivatives show characteristic losses of methyl (M-15) and tert-butyl (M-57) groups. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. nih.gov

Table 3: Common Mass Spectrometry Fragments for Substituted Benzonitriles

| Compound Type | Fragmentation | Characteristic m/z Loss | References |

| Methoxy-substituted | Loss of methoxy group | 31 | smolecule.com |

| TBDMS derivatives | Loss of methyl group | 15 | |

| TBDMS derivatives | Loss of tert-butyl group | 57 | |

| Carboxylic acid derivatives | Loss of hydroxyl group | 17 | libretexts.org |

| Carboxylic acid derivatives | Loss of carboxyl group | 45 | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of 2-amino-4-chlorobenzonitrile (B1265954) shows two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my The π → π* transitions are typically of high intensity and occur in the aromatic ring and the nitrile group. analis.com.my The n → π* transitions, which involve non-bonding electrons (e.g., from the amino group), are generally of lower intensity.

The specific wavelengths of maximum absorption (λ_max) are influenced by the substituents on the benzene (B151609) ring. For example, a study on 2-(1H-benzo[d]imidazol-2-yl)-5-methoxybenzonitrile reported absorption peaks at 243.5 nm and 293.5 nm. rsc.org In contrast, the related 5-hydroxy derivative showed a peak at 254.5 nm, while the 5-bromo derivative had a λ_max of 307.5 nm. rsc.org These shifts in absorption maxima can be correlated with the electronic properties of the substituents. For instance, nitroaromatic compounds are known to have a λ_max of around 320 nm. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra of these molecules. jchps.comresearchgate.net

Table 4: UV-Vis Absorption Maxima (λ_max) for Substituted Benzonitrile (B105546) Derivatives

| Compound | λ_max (nm) | References |

| 2-(1H-benzo[d]imidazol-2-yl)-5-methoxybenzonitrile | 243.5, 293.5 | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)-5-hydroxybenzonitrile | 254.5 | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)-5-bromobenzonitrile | 307.5 | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzonitrile | 253.5 | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)-5-chlorobenzonitrile | 299.0 | rsc.org |

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. arxiv.org For derivatives of benzonitrile (B105546), DFT calculations, often using the B3LYP method with various basis sets, are employed to determine optimized geometrical parameters such as bond lengths and angles. jchps.comresearchgate.net These calculations are crucial for understanding the stability and reactivity of the molecule. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. jchps.com

For similar benzonitrile compounds, theoretical calculations have been shown to be in good agreement with experimental data, validating the use of these computational methods. jchps.com The geometry optimization process for compounds like 2-Amino-5-methoxybenzonitrile would involve calculating the total energy of the molecule for different atomic arrangements until the lowest energy state is found. This optimized structure is essential for further computational analyses.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. researchgate.netjchps.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, providing a measure of the stabilization energy. numberanalytics.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For aromatic compounds like this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, as well as the amino group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The aromatic ring itself would exhibit a complex potential distribution influenced by the substituents. This visual representation of chemical reactivity is crucial for understanding how the molecule interacts with other chemical species. researchgate.net

Mulliken Population Analysis and Charge Distribution

For this compound, a Mulliken population analysis would quantify the electron-donating and electron-withdrawing effects of its functional groups. It is expected that the nitrogen and oxygen atoms would carry negative charges due to their high electronegativity, while the carbon atoms attached to them would have positive charges. researchgate.net The charge distribution across the aromatic ring would also be influenced by the positions of the amino and methoxy groups. This information is valuable for predicting the molecule's reactivity and intermolecular interactions. ijrte.org

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Benzonitrile (Note: This is a representative table based on general findings for similar molecules. Actual values for this compound would require specific DFT calculations.)

| Atom | Charge (a.u.) |

| C1 (with CN) | 0.15 |

| C2 (with NH2) | -0.20 |

| C3 | 0.05 |

| C4 | -0.10 |

| C5 (with OCH3) | 0.25 |

| C6 | -0.05 |

| N (of CN) | -0.30 |

| N (of NH2) | -0.45 |

| O (of OCH3) | -0.40 |

| H (of NH2) | 0.20 |

| H (of OCH3) | 0.10 |

Prediction of Thermodynamical Parameters

Computational methods can be used to predict various thermodynamic parameters of a molecule, such as enthalpy, entropy, Gibbs free energy, and heat capacity, at different temperatures. researchgate.netsemanticscholar.org These parameters are calculated based on the vibrational frequencies obtained from DFT calculations. iapaar.com

The prediction of these thermodynamical properties for this compound is important for understanding its stability and behavior under different thermal conditions. For instance, the Gibbs free energy can indicate the spontaneity of reactions involving this compound. These theoretical calculations provide valuable data that can be used in process design and optimization in chemical synthesis. semanticscholar.orgiapaar.com

Table 2: Illustrative Predicted Thermodynamic Properties for a Substituted Benzonitrile at 298.15 K (Note: This is a representative table based on general findings for similar molecules. Actual values for this compound would require specific DFT calculations.)

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 85.5 |

| Enthalpy (kcal/mol) | 92.0 |

| Gibbs Free Energy (kcal/mol) | 65.2 |

| Entropy (cal/mol·K) | 90.1 |

| Heat Capacity (cal/mol·K) | 45.8 |

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.compsu.edu This method is widely used in drug discovery to screen potential drug candidates and to understand the mechanism of ligand-receptor binding. frontierspartnerships.org The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is often represented by a docking score. frontiersin.org

For this compound, molecular docking simulations could be performed to investigate its potential as an inhibitor for various biological targets. The simulations would identify the key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. frontiersin.org Following docking, molecular dynamics (MD) simulations can be carried out to assess the stability of the ligand-receptor complex over time. frontierspartnerships.org These simulations provide a dynamic view of the binding process and can help to refine the understanding of the inhibitory mechanism. mdpi.com

Applications of 2 Amino 5 Methoxybenzonitrile in Medicinal Chemistry and Drug Discovery

Function as a Core Scaffold for Novel Therapeutic Agents

Derivatives of 2-amino-5-methoxybenzonitrile have been explored for their potential in various therapeutic areas. For instance, it has been used in the synthesis of quinazoline-based pharmaceutical intermediates, which have applications in the development of antimalarial drugs. The compound's utility as a foundational structure allows medicinal chemists to design and synthesize new chemical entities with tailored pharmacological profiles.

Inhibitory Effects on Specific Biological Targets

Derivatives synthesized from this compound have demonstrated inhibitory activity against several key biological targets, highlighting the importance of this scaffold in the development of targeted therapies.

Cytochrome P450 Enzyme (CYP1A2) Inhibition

Certain derivatives of this compound have been identified as inhibitors of Cytochrome P450 1A2 (CYP1A2). smolecule.com CYP1A2 is an important enzyme involved in the metabolism of various drugs and xenobiotics. Inhibition of this enzyme can alter the pharmacokinetics of co-administered drugs, which is a critical consideration in drug development. The interaction of these derivatives with CYP1A2 suggests their potential as lead compounds in the design of new drugs with specific metabolic profiles. smolecule.com Comparative studies have shown that substitutions on the benzonitrile (B105546) ring can influence the inhibitory activity against CYP enzymes. semanticscholar.org

Kinase Inhibitor Development (e.g., TBK1, IKKε)

The this compound scaffold has been utilized in the development of kinase inhibitors, particularly targeting TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These kinases are involved in inflammatory responses and cancer signaling pathways. googleapis.comgoogle.comepo.org Inhibitors of TBK1 and/or IKKε are being investigated for the treatment of cancers, as well as inflammatory and metabolic disorders. googleapis.com For example, derivatives incorporating the 2-amino-benzonitrile moiety have been synthesized and evaluated for their ability to inhibit TBK1/IKKε, showing potential for therapeutic intervention in diseases driven by these kinases. googleapis.com

Adenosine (B11128) Receptor (A2A/A2B AR) Antagonism

Derivatives of this compound have been explored as antagonists of the A2A and A2B adenosine receptors (AR). nih.govgoogle.comresearcher.life These receptors play a crucial role in regulating immune responses, particularly within the tumor microenvironment. google.com Antagonists of A2A and A2B receptors can enhance anti-tumor immunity by blocking the immunosuppressive effects of adenosine. nih.govgoogle.com A series of dual A2A/A2B AR antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been designed and synthesized, with some compounds showing potent inhibitory activity. nih.govresearcher.life For instance, compound 7i from one such study demonstrated significant inhibitory activity on both A2A and A2B receptors. nih.gov

DNA Polymerase Inhibition

The benzonitrile moiety is a key feature in some inhibitors of DNA polymerase. mdpi.com While specific studies focusing solely on this compound derivatives as DNA polymerase inhibitors are limited, related benzonitrile compounds have shown activity. For example, derivatives of 2-aminobenzothiazole (B30445) have been investigated as inhibitors of DNA gyrase, a type II topoisomerase. acs.org Furthermore, thiadiazolyl derivatives containing a benzonitrile component have been explored as inhibitors of DNA Polymerase Theta (Polθ), a target in cancer therapy. google.com

Anticancer and Antiproliferative Activities of Derivatives

A significant area of research involving this compound is the synthesis of derivatives with anticancer and antiproliferative properties. The versatility of this scaffold allows for the creation of a wide range of compounds that have been tested against various cancer cell lines.

Novel 4-stilbenylamino quinazoline (B50416) derivatives synthesized from a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, exhibited potent antitumor activity against several human tumor cell lines, including A431, A549, and BGC-823. mdpi.com Many of these synthesized compounds showed greater potency than the established anticancer drug gefitinib (B1684475) against these specific cell lines. mdpi.com

Furthermore, 1,2,3-benzotriazine (B1250035) derivatives designed based on the structures of known anticancer agents and synthesized using 2-amino-alkoxy-methoxybenzonitrile intermediates have shown antiproliferative effects in microvascular endothelial cells. nih.gov The strategic introduction of different functional groups onto the this compound core has led to the discovery of compounds with significant potential in cancer therapy. For instance, some acridine (B1665455) derivatives have demonstrated good anticancer activity against human cancer cell lines of the breast, lung, colon, and liver. researchgate.net

The table below summarizes the anticancer activity of selected derivatives.

| Derivative Class | Cell Line(s) | Observed Activity | Reference |

| 4-Stilbenylamino quinazolines | A431, A549, BGC-823 | IC50 = ~2.0 μM | mdpi.com |

| 1,2,3-Benzotriazines | Microvascular Endothelial Cells | Antiproliferative effects | nih.gov |

| Acridine derivatives | T47D (breast), NCl H-522 (lung), HCT-15 (colon), Hep G2 (liver) | IC50 values ranging from 2.4 to 5.4 µM | researchgate.net |

Antimicrobial and Anti-inflammatory Potential

This compound serves as a crucial starting material and intermediate for the synthesis of various heterocyclic compounds that have demonstrated significant antimicrobial and anti-inflammatory properties. The unique arrangement of the amino, methoxy (B1213986), and nitrile groups on the benzene (B151609) ring provides a versatile platform for constructing more complex molecular architectures with therapeutic potential.

Research has shown that derivatives incorporating heterocyclic systems such as thiazole, thiadiazole, and benzoxazole, which can be synthesized from precursors like this compound, often exhibit notable biological activity. lookchem.commdpi.comnih.gov Thiazole and its analogues are recognized as important scaffolds for compounds with antibacterial and anti-inflammatory effects. mdpi.com Similarly, 1,3,4-thiadiazole (B1197879) derivatives have been a focus of research due to their broad-spectrum applications as antibacterial and antifungal agents. uobaghdad.edu.iq For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown activity against various bacterial and fungal strains, including Streptococcus faecalis, Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans, and Aspergillus niger. nih.gov

A study on 2-aminobenzamide (B116534) derivatives, which share a related structural core, reported that some of these compounds exhibited moderate to good antibacterial and antifungal activity. One particular derivative was found to be more potent against Aspergillus fumigatus than the standard drug, Clotrimazole. mdpi.com Another investigation into a Cobalt(II) complex derived from a Schiff base of 2-amino-5-methylbenzonitrile (B1267719) (a closely related analogue) revealed that the metal complex showed enhanced antibacterial activity compared to its ligand against all tested bacteria. researchgate.net

The anti-inflammatory potential of derivatives is also a significant area of investigation. Benzoxazole derivatives have been explored as anti-inflammatory agents, with some compounds showing promising activity in carrageenan-induced inflammation models. innovareacademics.in Likewise, derivatives of 2-amino-6-methoxybenzothiazole (B104352) have demonstrated satisfactory in vitro anti-inflammatory activity by suppressing the haemolysis of red blood cells, a common method for evaluating anti-inflammatory potential. iosrjournals.org Research into derivatives of 2-amino-5-chlorobenzonitrile, a halogenated analogue, has indicated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

| Compound Class | Tested Organism | Activity/Result | Source |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole Derivatives | Streptococcus faecalis, MSSA, MRSA | MIC values ranging from 4 to 64 µg/mL | nih.gov |

| 2-Amino-1,3,4-thiadiazole Derivative (2g) | Candida albicans | MIC value of 8 µg/mL | nih.gov |

| 2-Amino-1,3,4-thiadiazole Derivative (2g) | Aspergillus niger | MIC value of 64 µg/mL | nih.gov |

| 2-Aminobenzamide Derivative (Compound 5) | Aspergillus fumigatus | Excellent antifungal activity, more potent than standard Clotrimazole | mdpi.com |

| Co(II) complex of a 2-amino-5-methylbenzonitrile derivative | Various bacteria | Enhanced antibacterial activity compared to the ligand | researchgate.net |

Pharmacological Profiling and Preclinical Evaluation of Derivatives

The development of drug candidates from this compound requires rigorous pharmacological profiling and preclinical evaluation. This process involves a series of in vitro and in vivo studies to assess the efficacy, metabolic stability, and pharmacokinetic properties of the synthesized derivatives.

In vitro Cell and Enzyme Assays: A primary step in pharmacological profiling is to evaluate the biological activity of the derivatives using cell-based or enzymatic assays. For instance, novel quinazoline derivatives synthesized using a 2-amino-benzonitrile intermediate were evaluated for their in vitro antitumor activity against several human tumor cell lines. mdpi.com Many of these compounds showed potent activity, with IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against A431, A549, and BGC-823 cell lines, proving more effective than the reference drug gefitinib in these specific assays. mdpi.com Similarly, a series of triazole-pyrimidine-methylbenzonitrile derivatives were assessed for their ability to antagonize A2A and A2B adenosine receptors through cAMP functional assays. tandfonline.comnih.gov One compound, 7i , demonstrated superior inhibitory activity on the A2B receptor (IC50 of 14.12 nM) compared to a known inhibitor. tandfonline.comnih.gov

In Vitro Liver Microsome Stability: Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. This is often first assessed in vitro using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. animbiosci.orgsrce.hr Studies on triazole-pyrimidine-methylbenzonitrile derivatives 7f and 7i showed they possessed good stability in both human and rat liver microsomes. tandfonline.comnih.gov They were hardly metabolized by human liver microsomes and showed slow metabolism in rat microsomes, indicating they are likely to have favorable metabolic profiles in humans. nih.gov This stability is a desirable characteristic, suggesting a potentially longer duration of action in vivo. tandfonline.comnih.gov

| Compound | Species | t-1/2 (min) | CL_int (liver) (mL/min/g) | Source |

|---|---|---|---|---|

| Compound 7f | Rat | - | 0.78 | nih.gov |

| Human | >60 | - | ||

| Compound 7i | Rat | - | 1.08 | nih.gov |

| Human | >60 | - | ||

| AB928 (Control) | Rat | - | 2.15 | nih.gov |

| Human | >60 | - |

In Vivo Pharmacokinetic (PK) Profiles: Promising candidates from in vitro studies are advanced to in vivo pharmacokinetic evaluations in animal models, typically mice or rats. nih.gov These studies measure key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and oral bioavailability (F%). The triazole-pyrimidine-methylbenzonitrile derivatives 7f and 7i , which showed good in vitro stability, also exhibited acceptable in vivo PK profiles in mice. tandfonline.com After oral administration, they displayed moderate half-lives (4.12–4.82 h) and good absolute bioavailabilities of 87.7% for 7f and 58.8% for 7i . tandfonline.com Such favorable pharmacokinetic properties are essential for a compound to be considered for further development as an oral therapeutic agent. tandfonline.comnih.gov

| Compound | Administration Route | Dose (mg/kg) | t-1/2 (h) | Cmax (µg/L) | Bioavailability (F%) | Source |

|---|---|---|---|---|---|---|

| 7f | i.v. | 10 | 4.82 | 5010.30 | 87.7 | tandfonline.com |

| p.o. | 30 | - | - | |||

| 7i | i.v. | 10 | 4.12 | 7266.60 | 58.8 | tandfonline.com |

| p.o. | 30 | - | - |

Emerging Applications and Future Research Directions

Role in Supramolecular Chemistry and Assembly

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups present in 2-amino-5-methoxybenzonitrile make it a promising candidate for the construction of such assemblies. The amino group can act as a hydrogen bond donor, while the nitrile and methoxy (B1213986) groups can act as hydrogen bond acceptors. These interactions are fundamental to the self-assembly processes that define supramolecular chemistry.

Research on related molecules has demonstrated the potential of the benzonitrile (B105546) moiety in directing supramolecular organization. For instance, piperazine-2,5-diones bearing p-methoxybenzonitrile units have been specifically designed to form crystalline structures with aligned dipoles, driven by intermolecular forces. chim.it Similarly, the formation of supramolecular assemblies has been observed in co-crystals of 2-amino-5-bromo-3-methylpyridine (B22881) with 2,4-dihydroxybenzoic acid, where hydrogen bonding plays a crucial role in the crystal packing. smolecule.com These examples strongly suggest that this compound can be utilized as a building block for creating complex, functional supramolecular architectures. The precise control over the assembly process, guided by the specific functional groups of the molecule, could lead to the development of novel materials with tailored properties.

Potential Applications in Material Science

The versatility of this compound extends into the realm of material science, where it serves as a precursor for functional materials. One notable application is in the synthesis of fluorescent brightening agents for use in textiles and plastics. lookchem.com These agents absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a brighter and whiter appearance of the material.

Furthermore, derivatives of similar compounds, such as 2-amino-4,5-dimethoxybenzonitrile (B182473), have been investigated for their utility as fluorescent sensors in polymer applications. These sensors can monitor polymerization processes in real-time by exhibiting changes in their fluorescence intensity. Given the structural similarities, this compound holds potential for the development of analogous fluorescent materials. The amino group also allows for its incorporation into polymer chains, potentially enhancing the properties of the resulting polymers.

Table 1: Potential Material Science Applications

| Application Area | Specific Use | Underlying Principle |

|---|---|---|

| Optical Materials | Fluorescent Brightening Agents | Absorption of UV light and re-emission in the visible spectrum. |

| Polymer Science | Fluorescent Sensors | Changes in fluorescence intensity in response to polymerization. |

Future Directions in Green Chemistry for Synthesis and Application

Green chemistry principles are increasingly guiding the development of chemical syntheses and applications to minimize environmental impact. For this compound, several research avenues align with these principles. A key area of interest is the development of one-pot synthesis methods, which reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. Research on the synthesis of related halogenated benzamides has demonstrated the success of one-pot approaches, resulting in higher yields and milder reaction conditions. nih.gov

A significant advancement in the green application of this compound is its use in the synthesis of quinazolinones. An efficient catalytic system utilizing an organic base and an ionic liquid has been shown to facilitate the cyclization of 2-aminobenzonitriles with carbon dioxide under mild conditions, offering a green route to these valuable heterocyclic compounds. mdpi.com Additionally, the use of microwave irradiation and solvent-free conditions for the synthesis of 1,3,5-triazines from benzonitrile derivatives represents another promising green methodology that could be applied to this compound. chim.itresearchgate.net

| Solvent-Free Reactions | Conducting reactions without a solvent or in the presence of a recyclable catalyst. | Reduced environmental impact, easier product purification. chim.itresearchgate.net |

Advanced Computational Design and Optimization for Targeted Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic structure, and vibrational frequencies. Such studies have been performed on closely related compounds like 2-amino-4-chlorobenzonitrile (B1265954) and 3-bromo-2-methoxybenzonitrile (B1521028) to elucidate their structural and electronic characteristics. analis.com.my

By applying these computational methods to this compound, researchers can predict its behavior in various chemical environments and design experiments more effectively. For instance, computational studies can help in understanding the regioselectivity of its reactions, predicting its potential as a ligand for metal complexes, and designing derivatives with optimized properties for specific applications. This in-silico approach accelerates the research and development process, saving time and resources.

Table 3: Parameters from DFT Studies on Related Benzonitriles

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths and angles, crucial for understanding steric effects and reactivity. analis.com.my |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. analis.com.my |

| Mulliken Population Analysis | Reveals the charge distribution and identifies potential sites for electrophilic and nucleophilic attack. analis.com.my |

| Vibrational Frequencies | Allows for the interpretation of experimental IR and Raman spectra. |

Integration of High-Throughput Screening and Assay Development in Compound Evaluation

High-throughput screening (HTS) is a powerful technique used in drug discovery and materials science to rapidly test large numbers of compounds for a specific activity. The integration of HTS and subsequent assay development is a crucial step in evaluating the potential of molecules like this compound. For example, HTS has been successfully employed to screen chemical libraries for inhibitors of enzymes like deoxycytidine kinase (dCK), a target in cancer therapy. nih.gov

While direct HTS data for this compound is not widely available, the methodology provides a clear path for its future evaluation. A library of derivatives of this compound could be synthesized and screened for various biological activities, such as antimicrobial or anticancer effects. The evaluation of antitumor properties of derivatives of the related 2-amino-4,5-dimethoxybenzonitrile through HTS serves as a relevant case study. The development of specific assays, such as those for nitrilase activity, could also be used to explore the biotransformation potential of this compound in a high-throughput manner.

Q & A

Q. What are the foundational synthetic routes for 2-Amino-5-methoxybenzonitrile, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed amination. For example, a modified Buchwald-Hartwig protocol using palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos can introduce the amino group to a methoxybenzonitrile precursor. Key parameters include:

- Temperature : 80–110°C for optimal catalytic activity.

- Solvent : Polar aprotic solvents (e.g., DMF or toluene).

- Base : Cs₂CO₃ or KOtBu to deprotonate intermediates.

Yield optimization requires careful control of stoichiometry (amine:halide ≈ 1.2:1) and inert atmosphere conditions to prevent side reactions .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | >60% efficiency |

| Reaction Time | 12–24 hours | Avoids over-oxidation |

| Ligand Choice | Bidentate ligands | Stabilizes Pd intermediates |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include the methoxy proton (δ 3.8–4.0 ppm) and nitrile carbon (δ ~115 ppm). Aromatic protons appear as a multiplet in δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at 2220–2240 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular ion (C₈H₇N₂O: MW 149.16).

Q. What solvent systems are recommended for solubility testing of this compound?

- Methodological Answer : Prioritize DMSO or DMF for initial dissolution due to the compound’s low polarity. For chromatographic purification, use gradients of ethyl acetate/hexanes (3:7 to 7:3). Note: Contradictions in reported solubility may arise from impurities; always verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution to identify reactive sites. For example:

- Nitrile Group : High electrophilicity at the carbon atom facilitates nucleophilic attack.

- Amino Group : Lone pairs on NH₂ participate in coordination with transition metals.

Software like Gaussian or ORCA can simulate transition states for amination reactions, guiding catalyst selection .

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives?

- Methodological Answer :

- Purity Validation : Use orthogonal methods (HPLC, NMR, elemental analysis) to exclude batch-to-batch variability .

| Derivative | Modification | IC₅₀ (µM) | Target Kinase |

|---|---|---|---|

| 5-Bromo analog | -OCH₃ → -Br | 0.89 | EGFR |

| 5-Chloro analog | -OCH₃ → -Cl | 1.2 | VEGFR-2 |

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions with this compound?

- Methodological Answer :

- Steric Effects : Methoxy groups at the 5-position direct coupling to the 2-amino site due to reduced steric hindrance.

- Electronic Effects : Electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, favoring para/ortho positions. Use Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to test selectivity .

Safety & Best Practices

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Data Interpretation & Reproducibility

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.